molecular formula C9H12ClNO2 B12413951 Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride)

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride)

Cat. No.: B12413951
M. Wt: 205.67 g/mol
InChI Key: GIZCKBSSWNIUMZ-QZFMBAIXSA-N
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Description

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) is a deuterium-labeled analogue of Methyl 4-(Aminomethyl)benzoate hydrochloride. This compound is an amino acid ester hydrochloride and is often used in scientific research due to its unique properties. The deuterium labeling makes it particularly useful in various analytical and research applications, including studies involving metabolic pathways and drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) typically involves the esterification of 4-(Aminomethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The deuterium labeling is introduced during the synthesis process to replace specific hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Comparison: Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. Compared to its non-deuterated analogue, it offers improved sensitivity and specificity in various experimental setups .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

205.67 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2,3,5,6-tetradeuteriobenzoate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H/i2D,3D,4D,5D;

InChI Key

GIZCKBSSWNIUMZ-QZFMBAIXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN)[2H])[2H])C(=O)OC)[2H].Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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